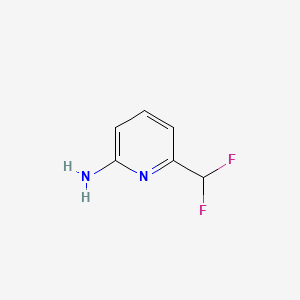

6-(Difluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Difluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1315611-68-7 . It has a molecular weight of 144.12 and its IUPAC name is this compound . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of copper (I) oxide, ammonium hydroxide, potassium carbonate, and N,N`-dimethylethylenediamine in ethylene glycol . The reaction mixture is stirred for 22 hours under reflux . After completion of the stirring, the reaction is stopped by the addition of water, and the reaction liquid is extracted with ethyl acetate . The organic layer obtained is washed with water, then dried with anhydrous sodium sulfate, and the solvent is distilled off under reduced pressure . The residue obtained is purified by silica gel chromatography .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F2N2/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H,(H2,9,10) .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow to yellow liquid . It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Po/w (iLOGP) of 1.01 .Applications De Recherche Scientifique

Schiff Base Macrocyclic Ligands and Complexes Incorporating the Pyridine Moiety : Research by Rezaeivala and Keypour (2014) in "Coordination Chemistry Reviews" discusses the synthesis of pyridine-containing macrocyclic Schiff base ligands and their metal complexes. These compounds are of interest for their structural flexibility and potential applications in metal ion transportation and separation, as well as in catalytic properties and as components of artificial metalloenzymes (Rezaeivala & Keypour, 2014).

Palladium-Catalyzed CN Coupling Reactions : Nadri et al. (2014) in "Tetrahedron Letters" describe the use of 2,6-bis(diphenylphosphino)pyridine as a ligand in palladium-catalyzed C-N coupling reactions. This demonstrates the relevance of pyridine derivatives in facilitating effective chemical reactions in organic synthesis (Nadri et al., 2014).

Selective C-H Fluorination of Pyridines and Diazines : A study by Fier and Hartwig (2013) in "Science" presents a method for fluorinating carbon sites adjacent to nitrogen in pyridines. This mild fluorination method is significant for producing compounds relevant in medicinal research (Fier & Hartwig, 2013).

Crystal Structure and Magnetic Properties of Complexes : Mroziňski et al. (2002) in "Journal of Molecular Structure" explored the crystal structure and magnetic properties of hexachlororhenates(IV) with aromatic amine cations, indicating potential applications in the study of magnetic interactions in materials (Mroziňski et al., 2002).

Synthesis of Protein Kinase Inhibitors : Rageot et al. (2019) in "Organic Process Research & Development" described the synthesis of 4-(difluoromethyl)pyridin-2-amine, highlighting its importance as an intermediate in the preparation of protein kinase inhibitors, particularly targeting PI3K and mTOR kinases (Rageot et al., 2019).

Ruthenium(II) Pincer Complex for N-Monoalkylation of Amines : Yang et al. (2017) in the "European Journal of Organic Chemistry" reported on a ruthenium(II) complex based on pyridine derivatives for C-N bond formation. This has implications in organic synthesis, particularly in the selective generation of monoalkylated amines (Yang et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-(Difluoromethyl)pyridin-2-amine is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), the cell’s main source of energy .

Mode of Action

This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the mitochondria, thereby interfering with the cell’s ability to produce ATP . This disruption can lead to a decrease in cellular energy levels, potentially leading to cell death .

Pharmacokinetics

These properties suggest that the compound can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting cells throughout the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and in an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s efficacy can be affected by the presence of other substances that interact with the same targets or pathways .

Propriétés

IUPAC Name |

6-(difluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVWHAMGXOMEMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)

![3-[(E)-benzylideneamino]-2-methylquinazolin-4-one](/img/structure/B2373573.png)

![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)

![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)

![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)

![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)

![N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373593.png)